(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone
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Overview
Description
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is a complex organic compound that features a unique combination of functional groups, including a benzylthio group, an imidazole ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. The choice of solvents, catalysts, and purification methods are optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield benzylsulfoxide or benzylsulfone, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone involves its interaction with specific molecular targets. The benzylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazole ring can interact with metal ions or other active sites, modulating the function of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Benzylthioimidazole derivatives: These compounds share the benzylthio and imidazole functional groups but may differ in the substitution pattern on the aromatic rings.
Tolylimidazole derivatives: These compounds have the tolyl group attached to the imidazole ring but lack the benzylthio group.
Uniqueness
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-14-6-5-9-16(12-14)17(21)20-11-10-19-18(20)22-13-15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBYQKVGFZSFSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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